

# Application of Treosulfan in Myeloablative Conditioning Regimens: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Ritrosulfan	
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### Introduction

Treosulfan, a bifunctional alkylating agent, has emerged as a key component of myeloablative conditioning (MAC) regimens prior to allogeneic hematopoietic stem cell transplantation (allo-HSCT). It serves as a prodrug that spontaneously converts under physiological conditions to its active epoxide metabolites, which exert cytotoxic effects through DNA alkylation and cross-linking.[1][2][3][4] This mechanism leads to the induction of the DNA damage response pathway, culminating in cell cycle arrest and apoptosis, particularly in rapidly dividing hematopoietic and malignant cells.[1] Treosulfan-based regimens are considered to have a myeloablative potential with a favorable toxicity profile, offering a reduced-toxicity conditioning (RTC) approach compared to traditional MAC regimens. This characteristic has expanded the eligibility for allo-HSCT to older patients and those with comorbidities who might not tolerate the toxicities associated with standard high-dose conditioning.

These application notes provide a comprehensive overview of the use of Treosulfan in myeloablative conditioning, including detailed protocols, quantitative clinical data, and visual representations of key processes to guide researchers and drug development professionals.





# Data Presentation: Clinical Outcomes of Treosulfan-Based Conditioning Regimens

The following tables summarize quantitative data from various studies on Treosulfan-based myeloablative conditioning regimens.

Table 1: Patient Demographics and Conditioning Regimens



Study / Cohort	Number of Patients	Median Age (years)	Primary Diagnosis	Treosulfan Total Dose (g/m²)	Concomitan t Agent(s)
Malignant Diseases					
Beelen et al. (Phase III)	283	60	AML/MDS	30	Fludarabine
Casper et al. (AML/MDS)	45	60	AML/MDS	30-42	Fludarabine
Nagler et al. (AML)	520	57	AML	30-42	Fludarabine or Alkylating agents
Non- Malignant Diseases					
O'Meara et al. (Pediatric)	19	Not Specified	HLH	36-42	Fludarabine, Thiotepa, Alemtuzumab
Mathew et al.	31	8	Various	42	Fludarabine ± Thymoglobuli n
Pediatric Malignant Diseases					
Kalwak et al. (AML/MDS)	40	11	AML/MDS	30-42 (BSA- based)	Fludarabine, TBI (low- dose)

AML: Acute Myeloid Leukemia; MDS: Myelodysplastic Syndromes; HLH: Hemophagocytic Lymphohistiocytosis; BSA: Body Surface Area; TBI: Total Body Irradiation.

Table 2: Clinical Outcomes of Treosulfan-Based Conditioning



Study / Cohort	Overall Survival (OS)	Disease- Free Survival (DFS) / Event- Free Survival (EFS)	Relapse Incidence (RI)	Non- Relapse Mortality (NRM) / Treatmen t-Related Mortality (TRM)	Acute GVHD (Grade II- IV)	Chronic GVHD
Malignant Diseases						
Beelen et al. (Phase III)	Improved vs. Busulfan	Improved vs. Busulfan	Not Reported	Not Reported	Not Reported	Not Reported
Casper et al. (AML/MDS	2-year: 71%	2-year: 67%	2-year: 16%	2-year: 17%	24%	28% (extensive)
Nagler et al. (AML)	5-year: 38%	5-year: 33%	5-year: 42%	5-year: 25%	24%	38%
Non- Malignant Diseases						
O'Meara et al. (Pediatric)	100%	100%	0%	0%	Not Reported	Not Reported
Mathew et al.	2-year: 90%	Not Reported	Not Applicable	Day 100:	62%	21%
Pediatric Malignant Diseases						
Kalwak et al.	1-year: 80%	1-year: 73%	1-year: 38%	1-year: 3%	22%	40%





(AML/MDS	(AML),
)	13%
	(MDS)

GVHD: Graft-versus-Host Disease.

## **Experimental Protocols**

# Protocol 1: Treosulfan and Fludarabine (Flu-Treo) Conditioning for Adults with AML/MDS

This protocol is based on regimens used in several clinical trials for adult patients with acute myeloid leukemia (AML) or myelodysplastic syndromes (MDS).

### 1. Patient Eligibility:

- Diagnosis of AML or MDS.
- Age typically >18 years. Patients considered ineligible for standard myeloablative conditioning due to age or comorbidities are often candidates.
- Adequate organ function (cardiac, pulmonary, renal, and hepatic).
- Availability of a suitable HLA-matched related or unrelated donor.

#### 2. Conditioning Regimen:

- Fludarabine: 30 mg/m² per day administered as a 30-minute intravenous infusion for 5 consecutive days (Day -6 to Day -2). The total dose is 150 mg/m².
- Treosulfan: 10 g/m² or 14 g/m² per day administered as a 2-hour intravenous infusion for 3 consecutive days (Day -4 to Day -2). The total dose is 30 g/m² or 42 g/m². On days when both drugs are given, Treosulfan should be administered before Fludarabine.
- Antiemetic Prophylaxis: Recommended before each Treosulfan infusion.

### 3. GVHD Prophylaxis:

- A standard combination of a calcineurin inhibitor (e.g., cyclosporine A or tacrolimus) and a short course of methotrexate is commonly used.
- For unrelated donor transplants, anti-thymocyte globulin (ATG) may be added to the conditioning regimen to reduce the risk of GVHD and graft rejection.



#### 4. Stem Cell Infusion:

- Allogeneic hematopoietic stem cells are infused on Day 0.
- 5. Post-Transplant Monitoring:
- Daily monitoring of blood counts until hematopoietic recovery.
- Regular assessment for toxicities, particularly mucositis, gastrointestinal and hepatic adverse events.
- Monitoring for engraftment, typically defined as the first of three consecutive days with an absolute neutrophil count (ANC) > 0.5 x 10<sup>9</sup>/L.
- Chimerism analysis at specified time points (e.g., Day +28, +100) to assess donor cell engraftment.
- Close monitoring for signs and symptoms of acute and chronic GVHD.

# Protocol 2: Treosulfan-Based Conditioning for Pediatric Patients

This protocol is adapted for pediatric patients and often involves dose adjustments based on body surface area (BSA) or age.

- 1. Patient Eligibility:
- Diagnosis of a malignant or non-malignant disease curable by allo-HSCT.
- Age > 1 year.
- Adequate organ function.
- 2. Conditioning Regimen:
- Fludarabine: 30 mg/m<sup>2</sup> per day for 5 days (total dose 150 mg/m<sup>2</sup>).
- Treosulfan: Dose is often stratified by age or BSA.
- BSA > 1.0 m<sup>2</sup>: 14 g/m<sup>2</sup>/day for 3 days.
- BSA 0.5 1.0 m<sup>2</sup>: 12 g/m<sup>2</sup>/day for 3 days.
- BSA ≤ 0.5 m<sup>2</sup>: 10 g/m<sup>2</sup>/day for 3 days.
- Alternatively, for children > 12 months a total dose of 42 g/m² is used, for children 3-12 months a total dose of 36 g/m², and for infants ≤ 3 months a total dose of 30 g/m².
- In some protocols for high-risk malignancies, a single low dose of Total Body Irradiation (TBI) (e.g., 200 cGy) may be added on Day -1.



- 3. GVHD Prophylaxis and Supportive Care:
- Similar to adult protocols, with doses adjusted for pediatric patients.

# Visualizations Signaling Pathway

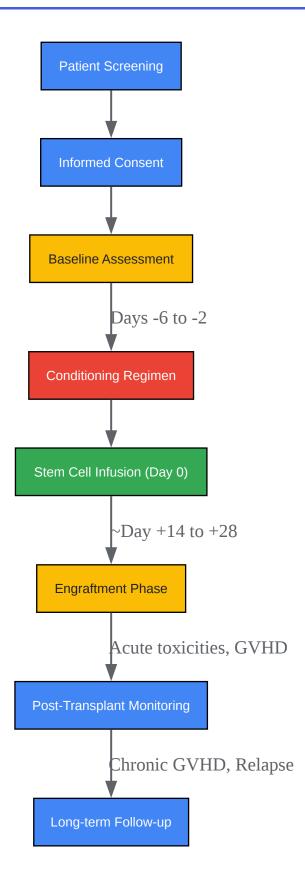


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Caption: Mechanism of action of Treosulfan.

# **Experimental Workflow**



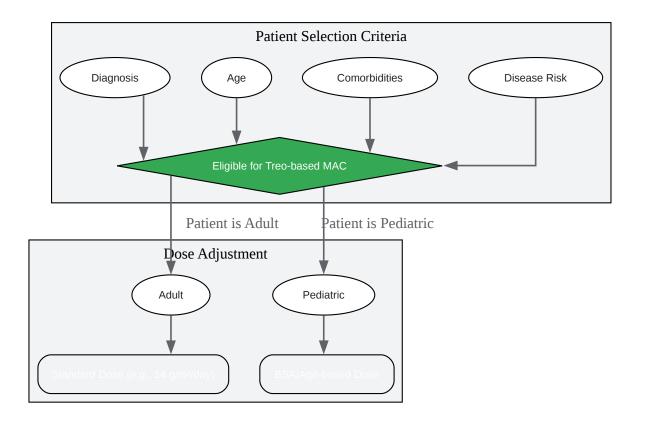


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Caption: Typical workflow of an allo-HSCT clinical trial.



### **Logical Relationships**



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Caption: Patient selection and dose adjustment logic.

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